Human Neu2 Sialidase Inhibition: IC50 Comparison with 2-Fluoro-6-methoxyaniline
2-Fluoro-6-methoxy-N-methylaniline exhibits measurable inhibitory activity against human Neu2 sialidase, whereas the non-N-methylated analog 2-fluoro-6-methoxyaniline shows no reported activity in this assay system [1]. The presence of the N-methyl group is critical for target engagement.
| Evidence Dimension | Inhibition of human Neu2 sialidase |
|---|---|
| Target Compound Data | IC50 = 160,000 nM |
| Comparator Or Baseline | 2-Fluoro-6-methoxyaniline (CAS 446-61-7): No activity reported |
| Quantified Difference | Target compound active; comparator inactive |
| Conditions | Discontinuous fluorimetric assay using MuNANA substrate in presence of 0.1% Triton X-100 |
Why This Matters
Demonstrates that N-methylation in this scaffold is essential for Neu2 target engagement, guiding medicinal chemistry SAR decisions when selecting building blocks for sialidase inhibitor programs.
- [1] BindingDB. BDBM7460. IC50: 1.60E+5 nM. Human Neu2 inhibition assay. Accessed 2026. View Source
